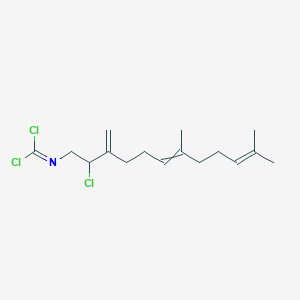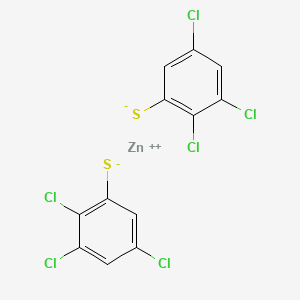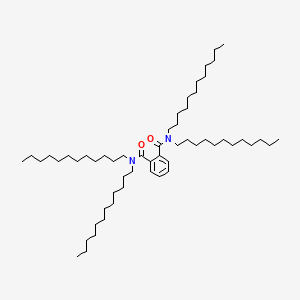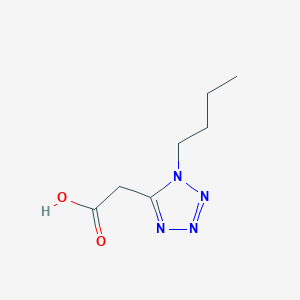
Ethenyl(2-methyloxolan-3-yl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(2-methyloxolan-3-yl)diphenylsilane is an organosilicon compound that combines the structural features of ethenyl, 2-methyloxolan-3-yl, and diphenylsilane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(2-methyloxolan-3-yl)diphenylsilane typically involves the hydrosilylation of ethenyl compounds with diphenylsilane derivatives. The reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the ethenyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl(2-methyloxolan-3-yl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like organolithium or Grignard reagents are employed under anhydrous conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: New organosilicon compounds with varied functional groups.
Applications De Recherche Scientifique
Ethenyl(2-methyloxolan-3-yl)diphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethenyl(2-methyloxolan-3-yl)diphenylsilane involves its interaction with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic processes. Its silicon-containing groups can also interact with biological molecules, influencing cellular pathways and biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylsilane: Shares the diphenylsilane moiety but lacks the ethenyl and 2-methyloxolan-3-yl groups.
2-Methyloxolane: Contains the 2-methyloxolan-3-yl group but does not have the silicon-containing moiety.
Vinylsilane: Contains the ethenyl group but lacks the diphenylsilane and 2-methyloxolan-3-yl groups.
Uniqueness
Ethenyl(2-methyloxolan-3-yl)diphenylsilane is unique due to its combination of ethenyl, 2-methyloxolan-3-yl, and diphenylsilane groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
63453-08-7 |
|---|---|
Formule moléculaire |
C19H22OSi |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
ethenyl-(2-methyloxolan-3-yl)-diphenylsilane |
InChI |
InChI=1S/C19H22OSi/c1-3-21(17-10-6-4-7-11-17,18-12-8-5-9-13-18)19-14-15-20-16(19)2/h3-13,16,19H,1,14-15H2,2H3 |
Clé InChI |
HPTZCYCSQITGSR-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCO1)[Si](C=C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


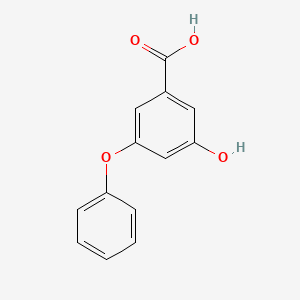
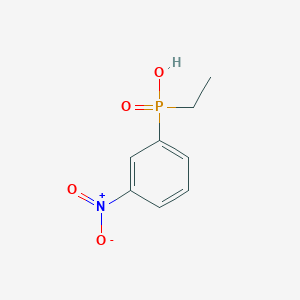
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)


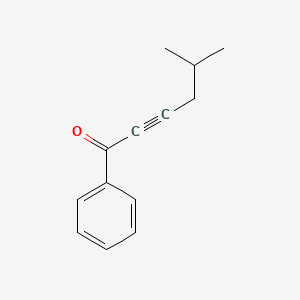

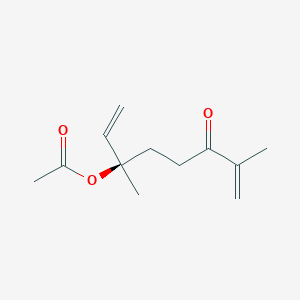
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
